N,N-dibutyl-2-methylpentanamide
Description
N,N-Dibutyl-2-methylpentanamide is a branched aliphatic amide characterized by a pentanamide backbone with a methyl group at the second carbon and two butyl substituents on the nitrogen atom.
Properties
IUPAC Name |
N,N-dibutyl-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-5-8-11-15(12-9-6-2)14(16)13(4)10-7-3/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFQTNMIBYSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(C)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituted Aliphatic Amides
(a) 2-Ethyl-N,N-dimethylbutanamide (CAS 31499-97-5)
- Molecular Formula: C₈H₁₇NO
- Substituents : Ethyl group at position 2; dimethyl groups on nitrogen.
- Key Differences : Shorter carbon chain (butanamide vs. pentanamide) and smaller alkyl groups (methyl vs. butyl) on nitrogen.
- Implications : Reduced lipophilicity compared to N,N-dibutyl-2-methylpentanamide, as shorter chains and smaller substituents lower logP values .
(b) N-Methylneodecanamide (CAS 105726-67-8)
- Molecular Formula: C₁₁H₂₃NO
- Substituents : Branched 2-ethyl-2-propylpentanamide structure.
- Key Differences : Higher molecular weight (185.31 g/mol vs. ~213 g/mol estimated for the target compound) and increased branching.
- Implications : Greater steric hindrance in N-methylneodecanamide may reduce reactivity in chemical synthesis compared to the linear butyl groups in the target compound .
Aromatic and Chlorinated Amides
(a) 2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1)
- Molecular Formula: C₁₃H₁₇NO₂
- Substituents : Phenyl and acetyl groups.
- Implications : Likely higher photostability and distinct electronic properties due to conjugation .
(b) Chloroacetamides (e.g., Alachlor, Pretilachlor)
- Examples: Alachlor (CAS 15972-60-8): C₁₄H₂₀ClNO₂ Pretilachlor (CAS 51218-49-6): C₁₇H₂₆ClNO₂
- Key Differences : Chlorine atom and methoxymethyl/ethoxyethyl substituents.
- Implications : Chlorine enhances herbicidal activity by increasing electrophilicity, a feature absent in this compound. These compounds are widely used as pre-emergent herbicides .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| This compound* | C₁₄H₂₉NO | ~213 (estimated) | Butyl (N), methyl (C2) | Not specified (inference: solvents, agrochemical intermediates) |
| 2-Ethyl-N,N-dimethylbutanamide | C₈H₁₇NO | 143.23 | Ethyl (C2), dimethyl (N) | Industrial solvents |
| N-Methylneodecanamide | C₁₁H₂₃NO | 185.31 | Branched ethyl/propyl (C2) | Surfactants, lubricants |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, methoxymethyl (N) | Herbicide |
| 2-Acetyl-3-methyl-N-phenylbutanamide | C₁₃H₁₇NO₂ | 219.28 | Phenyl, acetyl (C2, C3) | Pharmaceutical intermediates |
*Note: Properties for this compound are inferred due to lack of direct evidence.
Research Findings and Implications
- Lipophilicity Trends : Longer alkyl chains (e.g., butyl vs. methyl) increase logP values, suggesting this compound may exhibit higher membrane permeability than smaller analogs like 2-ethyl-N,N-dimethylbutanamide .
- Thermal Stability : Linear alkyl chains (as in the target compound) typically confer higher melting points than branched analogs like N-methylneodecanamide .
Limitations and Knowledge Gaps
The provided evidence lacks direct data on this compound’s synthesis, spectral characterization, or biological activity. Further experimental studies are required to validate inferred properties and explore applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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